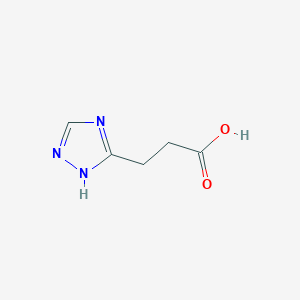

3-(4H-1,2,4-triazol-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c9-5(10)2-1-4-6-3-7-8-4/h3H,1-2H2,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEANLUVCPATRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844439-07-2 | |

| Record name | 3-(4H-1,2,4-triazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Microwave-Assisted Synthesis via Succinic Anhydride Derivatives

One efficient approach involves the use of succinic anhydride derivatives as starting materials, which undergo cyclization with aminoguanidine hydrochloride under microwave irradiation to form the triazole ring.

- Starting Materials: Succinic anhydride, aminoguanidine hydrochloride, and various amines.

- Reaction Conditions: Microwave irradiation at elevated temperatures (around 170–180 °C) for short durations (25–50 minutes).

- Procedure:

- Succinic anhydride is converted to a succinimide derivative.

- This intermediate reacts with aminoguanidine hydrochloride in ethanol under microwave conditions.

- Addition of potassium hydroxide (aqueous or non-aqueous) facilitates cyclization to the triazole ring.

- Advantages:

- Microwave irradiation enhances reaction rates and yields.

- Provides higher product purity.

- Shorter reaction times compared to conventional heating.

- Optimization Findings:

- Using a non-aqueous base solution significantly improves yield.

- Variations in solvent had minimal effect.

- Reaction time and temperature optimization showed limited further improvements beyond the established conditions.

| Parameter | Condition | Effect on Yield/Outcome |

|---|---|---|

| Temperature | 170–180 °C | Optimal for cyclization |

| Reaction Time | 25–50 minutes | Short, efficient under microwave |

| Base Type | Potassium hydroxide (non-aqueous) | Increased yield |

| Solvent | Ethanol | Preferred solvent, minor effect |

This method is specifically demonstrated for preparing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives, closely related to the target acid, indicating its applicability for 3-(4H-1,2,4-triazol-3-yl)propanoic acid synthesis by suitable modifications.

Alum-Catalyzed Green Synthesis in Aqueous Media

Another environmentally friendly method employs alum (potassium aluminum sulfate dodecahydrate) as a catalyst in aqueous media to synthesize 1,2,4-triazole derivatives linked to propanoic acid.

- Starting Materials: 3-acetyl pyridine (or related ketones), amino acids, and thiosemicarbazide.

- Catalyst: Alum (KAl(SO4)2·12H2O), 25 mol%.

- Reaction Conditions: Aqueous medium, 80 °C.

- Procedure:

- 3-acetyl pyridine and amino acid are stirred with alum in water at 80 °C.

- Upon completion, thiosemicarbazide is added, and stirring continues at the same temperature.

- The product is isolated by filtration and recrystallization.

- Advantages:

- Green chemistry approach avoiding toxic catalysts.

- Simple operation and good yields.

- Mild reaction conditions.

- Characterization: Products confirmed by FT-IR, ^13C NMR, and ^1H NMR spectroscopy.

This method is suitable for synthesizing 2-[3-amino-5-methyl-1,2,4-triazol-4-yl]propanoic acid derivatives, structurally related to this compound, suggesting applicability with appropriate substrate adjustments.

Base-Promoted Cyclization with Organic Solvents

Processes described in patent literature for related triazole compounds involve base-promoted cyclization reactions using organic bases and solvents such as chloroform, alcohols, or hydrocarbons.

- Starting Materials: Precursors like 4-(2,4-difluorophenyl)-pent-4-enoic acid derivatives.

- Reaction Conditions: Use of organic bases (e.g., triethylamine, 4-dimethylaminopyridine) in solvents like dimethylformamide, dichloromethane, or alcohols.

- Procedure:

- The acid derivative is reacted with triazole or triazole precursors in the presence of base.

- Reaction proceeds under mild to moderate temperatures.

- Advantages:

- Enhanced yield and purity.

- One-pot processes available.

- Scalable for industrial synthesis.

Although these processes are tailored for specific triazole antifungal drugs, the underlying chemistry—base-mediated cyclization and substitution—can be adapted for this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Microwave-Assisted Cyclization | Succinic anhydride, aminoguanidine | Microwave, 170–180 °C, ethanol | Fast, high yield, high purity | Requires microwave equipment |

| Alum-Catalyzed Green Synthesis | 3-acetyl pyridine, amino acids, thiosemicarbazide | Aqueous, alum catalyst, 80 °C | Eco-friendly, mild conditions | Limited substrate scope |

| Base-Promoted Organic Solvent Method | Acid derivatives, organic base, triazole | Organic solvents, mild heating | High yield, scalable, one-pot possible | Use of organic solvents and bases |

Research Findings and Notes

- Microwave-assisted methods significantly reduce reaction times and improve yields by enhancing molecular interactions and energy transfer.

- Alum catalysis aligns with green chemistry principles, reducing environmental impact and simplifying purification.

- Base-promoted cyclizations in organic solvents offer flexibility and are well-suited for industrial applications but require careful solvent and base selection to optimize yield and purity.

- Optimization studies emphasize the importance of base type and solvent environment on yield and selectivity.

- Purification is generally achieved by recrystallization or filtration, with microwave and alum methods providing cleaner products.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-triazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or the propanoic acid moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where different substituents can be introduced to the triazole ring or the propanoic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups to the triazole ring or the propanoic acid moiety.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has shown that derivatives of 1,2,4-triazoles, including those containing propanoic acid moieties, exhibit significant antimicrobial activity. A study evaluated several new 1,2,4-triazole derivatives and found that compounds derived from 3-(4H-1,2,4-triazol-3-yl)propanoic acid demonstrated effective inhibition against both Gram-positive and Gram-negative bacterial strains . The presence of the propanoic acid group was noted to influence the biological activity positively.

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been extensively studied. In vitro evaluations indicated that compounds synthesized from this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) . Notably, some derivatives achieved up to a 60% reduction in TNF-α levels at optimal concentrations.

Antiproliferative Effects

The antiproliferative activity against various cancer cell lines has also been documented. Compounds derived from this triazole framework exhibited varying degrees of efficacy in inhibiting cell proliferation, with some showing promising results comparable to established anticancer agents .

Agrochemicals

Triazole compounds are widely recognized for their applications in agrochemicals, particularly as fungicides. The structural characteristics of this compound make it a candidate for developing new fungicidal agents that can target specific fungal pathogens while minimizing environmental impact. Studies have highlighted the potential for these triazole derivatives to act as effective agents against crop diseases .

Material Sciences

Nonlinear Optical Properties

Recent investigations into the nonlinear optical properties of triazole-based compounds have revealed their potential applications in materials science. The unique electronic properties of this compound derivatives are being explored for use in optoelectronic devices and sensors . These materials could lead to advancements in photonic technologies due to their ability to manipulate light in novel ways.

Case Study 1: Cytokine Modulation

A comprehensive study assessed the effects of various triazole derivatives on cytokine modulation in PBMC cultures. The results indicated that specific compounds derived from this compound significantly inhibited cytokine release at various concentrations. The most notable effects were observed with compounds that contained additional functional groups enhancing their biological activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of synthesized triazole derivatives against common bacterial strains. The study found that certain derivatives exhibited potent antibacterial properties with minimal toxicity to human cells. This highlights the potential for these compounds as therapeutic agents in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-(4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Core Compound and Derivatives

- 3-(4H-1,2,4-Triazol-3-yl)propanoic acid derivatives are synthesized via one-pot reactions or multi-step protocols. For example: Amide derivatives (e.g., 5j–t) are prepared using a scalable one-pot process with yields up to 58% at 10 mmol scale. Substituents on the benzene ring (e.g., electron-withdrawing or donating groups) are well-tolerated . Bromonaphthyl derivatives (e.g., 7i–7k) are synthesized via nucleophilic substitution, achieving yields of 81–89%. These reactions emphasize the compatibility of brominated aromatic systems .

Reaction Scalability

- Scale-up feasibility : Reactions for amide derivatives (e.g., 5a–i) show consistent yields (58–80%) when scaled from 1 mmol to 10 mmol, highlighting robustness .

- Method diversity : Derivatives like 3a (55.39% yield) and 3e (80.82% yield) are synthesized using Methods A–D, where solvent choice and catalyst (e.g., InCl₃) optimize regioselectivity .

Structural and Functional Comparison

Substituent Effects on Physical Properties

Melting Points :

- Solubility: Sulfur-containing analogs (e.g., 3-((4-methyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)sulfanyl)propanoic acid) exhibit reduced aqueous solubility due to the hydrophobic thioether group .

Electronic and Steric Modifications

- Amino groups (e.g., in 5a–i) improve hydrogen-bonding capacity, influencing tautomerism and biological target interactions .

Biological Activity

3-(4H-1,2,4-triazol-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, including anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,4-triazole derivatives. It is synthesized through various methods involving amidrazones and succinic anhydride, yielding derivatives with distinct biological profiles. The synthesis has been confirmed through techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anti-inflammatory effects. In vitro tests using peripheral blood mononuclear cells (PBMCs) showed that these compounds significantly inhibited the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). For instance:

- Cytokine Inhibition : Compounds demonstrated a reduction in TNF-α levels by up to 79% at higher concentrations. Additionally, some derivatives increased levels of the anti-inflammatory cytokine IL-10, suggesting potential therapeutic applications in chronic inflammatory conditions .

| Compound | TNF-α Inhibition (%) | IL-10 Increase (%) |

|---|---|---|

| 3a | 44 | 15 |

| 3c | 68 | 20 |

| 3e | 79 | 30 |

Antimicrobial Activity

The antimicrobial properties of these triazole derivatives have also been evaluated against various bacterial strains. The results indicated varying degrees of activity against both Gram-positive and Gram-negative bacteria:

- Antibacterial Efficacy : Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .

| Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In addition to their anti-inflammatory and antimicrobial properties, these compounds have shown potential as anticancer agents. Studies have reported their effects on various cancer cell lines:

- Cell Line Studies : The compounds were tested against human colon cancer cells (HCT116), displaying significant cytotoxicity with IC50 values indicating potent activity . For example:

| Compound | IC50 (µM) |

|---|---|

| 3a | 10.5 |

| 3c | 8.7 |

| 3e | 12.2 |

Case Studies

- Inflammation Model : In a controlled study using LPS-stimulated PBMCs, it was found that compounds such as 3e not only inhibited TNF-α but also enhanced IL-10 production, indicating a dual role in modulating immune responses .

- Anticancer Evaluation : A recent investigation into the anticancer effects of these derivatives revealed that compound 3c exhibited an IC50 value lower than that of doxorubicin in HCT116 cells, highlighting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(4H-1,2,4-triazol-3-yl)propanoic acid derivatives?

- Methodological Answer: Synthesis optimization requires selecting appropriate starting materials (e.g., substituted triazoles and propanoic acid precursors) and reaction conditions (solvent, temperature, catalyst). For example, refluxing with hydroxylamine hydrochloride and KOH in alcoholic media can yield triazolylpropanoates, as demonstrated in antiproliferative compound synthesis . Yield improvements often involve adjusting stoichiometry or using microwave-assisted synthesis to reduce reaction times. Purification via recrystallization or column chromatography is critical, with purity confirmed by HPLC (>95%) and structural validation via and NMR (e.g., δ 12.25 ppm for carboxylic protons in DMSO-d) .

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

- Methodological Answer: Multimodal characterization is essential:

- NMR Spectroscopy: Identify protons on the triazole ring (δ 8.0–9.0 ppm) and propanoic acid chain (δ 2.6–3.0 ppm for CH groups) .

- Elemental Analysis: Verify C, H, N, and S content within ±0.4% of theoretical values .

- X-ray Crystallography: Use SHELX software for small-molecule refinement to resolve stereochemistry and confirm bond lengths/angles (e.g., triazole N–N distances ~1.31–1.35 Å) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in triazolylpropanoic acid derivatives?

- Methodological Answer: Antiproliferative assays (e.g., MTT or SRB against cancer cell lines) are common. For HDAC inhibition, use fluorometric assays with HeLa cell lysates and validate via Western blot for acetylated histone H3 . Dose-response curves (IC) and selectivity indices (normal vs. cancer cells) should be calculated using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of triazolylpropanoic acid derivatives with enhanced bioactivity?

- Methodological Answer:

- Substituent Variation: Introduce electron-withdrawing groups (e.g., -NO) at the triazole 5-position to enhance HDAC binding affinity .

- Scaffold Hybridization: Merge with thiazole or pyridine moieties to improve metabolic stability, as seen in derivatives with IC values <10 µM .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., HDAC8 active site) and validate via mutagenesis studies .

Q. What strategies address low aqueous solubility of this compound derivatives in pharmacological studies?

- Methodological Answer:

- Salt Formation: React with Cu, K, or Na in alkaline media to generate water-soluble salts (e.g., potassium salts with solubility >50 mg/mL) .

- Prodrug Design: Esterify the carboxylic acid group (e.g., ethyl esters) to enhance permeability, followed by enzymatic hydrolysis in vivo .

- Nanoformulation: Use liposomal encapsulation or PEGylation to improve bioavailability .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer:

- Standardize Assay Conditions: Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC values may arise from differing MTT assay protocols (e.g., 48 vs. 72 hr exposure) .

- Validate Target Engagement: Use orthogonal methods (e.g., thermal shift assays for protein-ligand binding) to confirm mechanism of action .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .

Q. What advanced techniques characterize the solid-state properties of triazolylpropanoic acid derivatives?

- Methodological Answer:

- Powder X-ray Diffraction (PXRD): Compare experimental vs. simulated patterns (Mercury software) to detect polymorphs .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates suitability for high-temperature formulations) .

- Dynamic Vapor Sorption (DVS): Measure hygroscopicity to guide storage conditions (e.g., <30% RH for non-hygroscopic salts) .

Methodological Best Practices

- Experimental Design: Include positive controls (e.g., SAHA for HDAC assays) and triplicate measurements to ensure reproducibility .

- Data Reporting: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in the Cambridge Structural Database (CSD) .

- Safety Protocols: Handle nitrophenyl derivatives (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) with PPE due to potential irritancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.